Tert-butyl 4-hydroxyazepane-1-carboxylate
Overview
Description
Tert-butyl 4-hydroxyazepane-1-carboxylate is an organic compound with the molecular formula C11H21NO3. It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle. This compound is often used as a building block in organic synthesis due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 4-hydroxyazepane-1-carboxylate can be synthesized through various synthetic routes. One common method involves the reaction of this compound with 2,4,5-trichloropyrimidine in the presence of cesium carbonate as a base. The reaction is typically carried out in acetonitrile at elevated temperatures (around 85°C) for several hours .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-hydroxyazepane-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Tert-butyl 4-hydroxyazepane-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-hydroxyazepane-1-carboxylate involves its interaction with various molecular targets and pathways. The hydroxyl group and the azepane ring play crucial roles in its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-hydroxyhexahydro-1H-azepine-1-carboxylate
- N-Boc-4-hydroxyazepane
- N-Boc-hexahydro-1H-azepin-4-ol
Uniqueness
Tert-butyl 4-hydroxyazepane-1-carboxylate is unique due to its specific structural features, such as the tert-butyl ester group and the hydroxyl-substituted azepane ring.
Properties
IUPAC Name |
tert-butyl 4-hydroxyazepane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-7-4-5-9(13)6-8-12/h9,13H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFSWDBNKHNGGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(CC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50629063 | |
Record name | tert-Butyl 4-hydroxyazepane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50629063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478832-21-2 | |
Record name | tert-Butyl 4-hydroxyazepane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50629063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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